N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of the piperidine class of compounds, which are known to have diverse targets in the body . More research is needed to identify the specific targets of this compound.
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating them .
Biochemical Pathways
Piperidine derivatives can influence a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
It’s known that the metabolic pathways of similar compounds generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can also be expected, including glucuronide or sulfate conjugate formation .
Result of Action
Given the diversity of piperidine derivatives, the effects can range from modulation of neurotransmitter systems to inhibition of enzyme activity . More research is needed to understand the specific effects of this compound.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-30-23-9-5-2-6-18(23)16-26-12-10-17(11-13-26)15-25-24(28)22-14-20(27)19-7-3-4-8-21(19)29-22/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVLLCDSHCETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.